![molecular formula C12H14FNO2S B2509510 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone CAS No. 339097-77-7](/img/structure/B2509510.png)
2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone” is a chemical compound with the molecular formula C12H14FNO2S . It has an average mass of 255.31 Da . This compound is also known as FST-100 or SF0044.
Molecular Structure Analysis
The molecular structure of “2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone” consists of a fluorophenyl group linked to a morpholinoethanone group via a sulfanyl bridge . The compound has a mono-isotopic mass of 269.088562 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 424.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 67.9±3.0 kJ/mol and a flash point of 210.5±28.7 °C . The compound has a molar refractivity of 69.9±0.3 cm3, and it has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Analytical Methods in Antioxidant Activity
The development and application of various analytical methods to determine antioxidant activity could be relevant for studying 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone, given its potential antioxidant properties. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test provide insights into the antioxidative capacity of compounds, which could be applied to this chemical (Munteanu & Apetrei, 2021).
Chemosensors Development
Research on the use of specific compounds for the development of chemosensors for detecting metal ions and other analytes indicates a pathway for applying 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone in similar contexts. The compound's structure could potentially interact with various analytes, making it a candidate for the development of new fluorescent chemosensors (Roy, 2021).
Pharmaceutical Applications
Considering the pharmacological interest in morpholine derivatives, which are known for a broad spectrum of activities, research into 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone could explore its potential pharmacological applications. Morpholine and its derivatives have been investigated for various biological activities, suggesting a possible avenue for the study of this compound's bioactivity (Asif & Imran, 2019).
Environmental Degradation Studies
The study of microbial degradation pathways for polyfluoroalkyl chemicals provides a model for investigating the environmental fate and biodegradability of 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone. Understanding its degradation pathways could inform environmental risk assessments and the development of degradation strategies (Liu & Avendaño, 2013).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2S/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHFMUOJTGHOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665756 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.